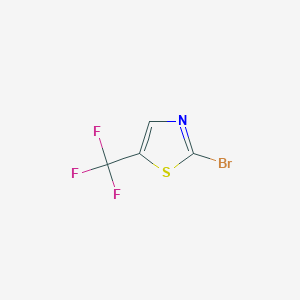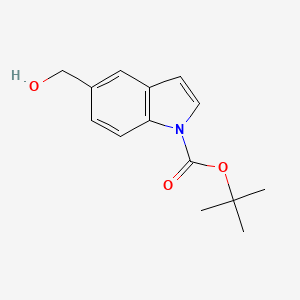
tert-butyl 5-(hydroxymethyl)-1H-indole-1-carboxylate
Vue d'ensemble
Description
The compound tert-butyl 5-(hydroxymethyl)-1H-indole-1-carboxylate is a derivative of indole, which is a significant structure in medicinal chemistry due to its presence in many biologically active molecules. The tert-butyl group is a common protecting group used in organic synthesis, particularly for carboxylic acids. The hydroxymethyl group suggests potential for further functionalization, making it a versatile intermediate for various synthetic applications.
Synthesis Analysis
The synthesis of tert-butyl indole carboxylates can be achieved through various methods. For instance, the synthesis of related compounds such as tert-butyl 5-acetoxy-6-(hydroxymethyl)-5,6-dihydropyridine-1(2H)-carboxylate is reported to start from Garner's aldehyde, involving diastereoselective nucleophilic addition and intramolecular cyclization . Similarly, tert-butyl esters of indole-5-carboxylic acid can be accessed by reacting the appropriate carboxylic acids with tert-butyl trichloroacetimidate . These methods highlight the versatility of tert-butyl esters as intermediates in the synthesis of complex molecules.
Molecular Structure Analysis
The molecular structure of tert-butyl indole carboxylates can be characterized by spectroscopic methods such as NMR and FT-IR, as well as X-ray crystallography. For example, the crystal and molecular structure of related compounds has been characterized by X-ray crystallographic analysis, revealing intramolecular hydrogen bonding and the stabilization of the molecular structure . DFT studies are also used to computationally optimize the structure of these compounds, which can provide insights into their electronic properties .
Chemical Reactions Analysis
Tert-butyl indole carboxylates can undergo various chemical reactions due to the presence of reactive functional groups. The hydroxymethyl group, in particular, can participate in nucleophilic substitution reactions, allowing for the introduction of different substituents. The carboxylate group can also be involved in reactions such as esterification or amidation, which are fundamental in the synthesis of pharmaceuticals .
Physical and Chemical Properties Analysis
The physical and chemical properties of tert-butyl indole carboxylates can be influenced by the substituents on the indole ring. For instance, the presence of a tert-butyl group can increase the steric bulk, affecting the compound's reactivity and solubility. The hydroxymethyl group can contribute to the compound's polarity and potential for hydrogen bonding. DFT studies, including analysis of molecular electrostatic potential and frontier molecular orbitals, can provide further understanding of the compound's reactivity and interaction with biological targets .
Applications De Recherche Scientifique
Synthesis Methods
Synthesis Techniques : The tert-butyl esters of indole-5-carboxylic acid and related compounds can be synthesized by reacting carboxylic acids with tert-butyl trichloroacetimidate. This method is utilized for preparing tert-butyl 1H-benzotriazole- and 1H-benzimidazole-5-carboxylates (Fritsche, Deguara, & Lehr, 2006).
Catalysis in Oxidation Reactions : Tert-butyl 1-hydroxy-2-methyl-6-trifluoromethyl-1H-indole-3-carboxylate acts as a catalyst for the aerobic oxidation of allylic and benzylic alcohols, converting them into corresponding α,β-unsaturated carbonyl compounds (Shen et al., 2012).
Structural Properties : The title ester, tert-butyl 5-(hydroxymethyl)-2-(1-methylethyl)-3-oxopiperazine-1-carboxylate, exhibits a distorted half-chair configuration with unique hydrogen bonding properties (Kolter et al., 1996).
Chemical Reactions and Synthesis
Coupling Reagent for Carboxylic Acids : Di-tert-butyl dicarbonate is an efficient coupling reagent for anchoring diverse carboxylic acids to hydroxymethylated resins, applicable for both aromatic and aliphatic acids (Laborde et al., 2008).
Spirocyclic Indoline Lactone Synthesis : A method for the synthesis of spirocyclic indoline lactone involves base-promoted cyclization and subsequent C3-alkylation, using tert-butyl esters (Hodges, Wang, & Riley, 2004).
Palladium-Catalyzed Intramolecular Annulation : Palladium-catalyzed intramolecular iminoannulation of N-substituted 2-bromo-1H-indole-3-carboxaldehydes and tert-butylimines leads to various gamma-carboline derivatives, demonstrating the versatility of these compounds in complex organic synthesis (Zhang & Larock, 2003).
Advanced Materials and Characterization
Water-Soluble Dendritic Macromolecules : Synthesis of phenylacetylene dendrimers terminated with tert-butyl esters up to the fifth generation shows their transformation into carboxylic acids. This is crucial in the development of advanced materials with specific solubility characteristics (Pesak, Moore, & Wheat, 1997).
Enantioselective Synthesis of Alkaloids : Investigations into the enantioselective total synthesis of indolizidine alkaloids from dendrobatid frogs utilize tert-butyl esters as intermediates, highlighting the role of these compounds in the synthesis of biologically active molecules (Michael, de Koning, & van der Westhuyzen, 2005).
Safety And Hazards
Propriétés
IUPAC Name |
tert-butyl 5-(hydroxymethyl)indole-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17NO3/c1-14(2,3)18-13(17)15-7-6-11-8-10(9-16)4-5-12(11)15/h4-8,16H,9H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XIMLBZMOOXHPJQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1C=CC2=C1C=CC(=C2)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30619068 | |
| Record name | tert-Butyl 5-(hydroxymethyl)-1H-indole-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30619068 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
247.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
tert-butyl 5-(hydroxymethyl)-1H-indole-1-carboxylate | |
CAS RN |
279255-90-2 | |
| Record name | tert-Butyl 5-(hydroxymethyl)-1H-indole-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30619068 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details










Synthesis routes and methods II
Procedure details









Synthesis routes and methods III
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


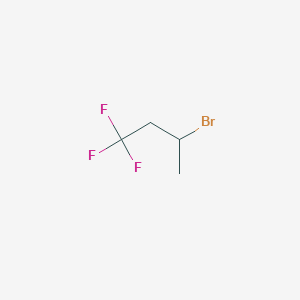
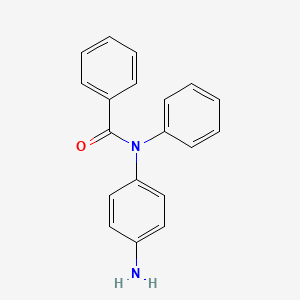


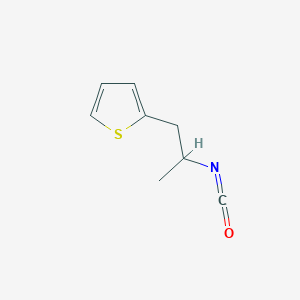
![5-Azaspiro[2.4]heptane-1-carboxylic acid](/img/structure/B1288828.png)

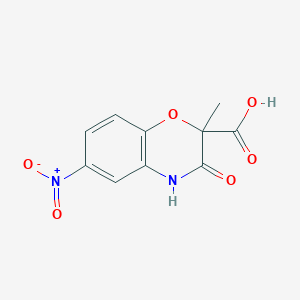


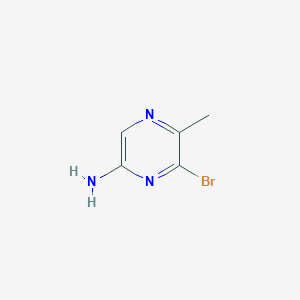
![2-(4-Bromophenyl)imidazo[1,2-a]pyridin-6-amine](/img/structure/B1288847.png)
